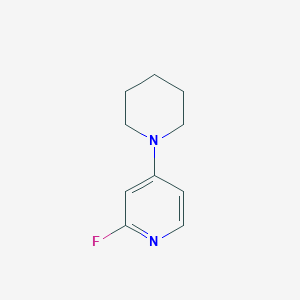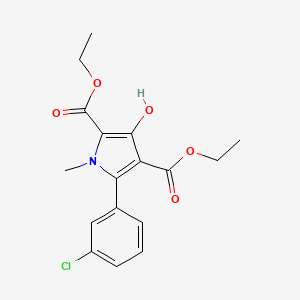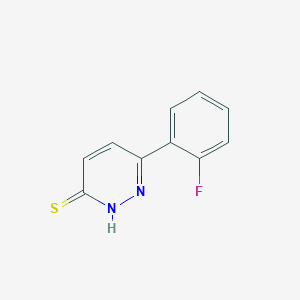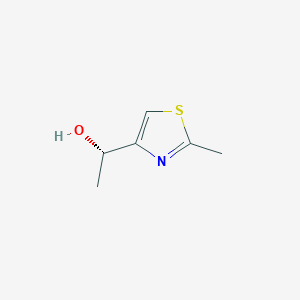
(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
Vue d'ensemble
Description
(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a chemical compound that belongs to the class of thiazole derivatives. It is commonly known as S-methylisothiazolone (MIT) and has gained significant attention due to its antimicrobial properties. MIT is a colorless liquid with a molecular formula of C5H9NOS and a molecular weight of 131.20 g/mol.
Applications De Recherche Scientifique
Antioxidant Properties
Research into thiazole derivatives has demonstrated their potential as powerful antioxidants. A study involving the QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one derivatives indicated that these compounds could serve as a theoretical basis for designing new potential antioxidants. The analysis found that antioxidant activity increases with certain molecular descriptor changes, suggesting the importance of these compounds in developing antioxidant therapies (Drapak et al., 2019).
Antiviral Activity Against COVID-19
Thiadiazole and triazole hybrids have shown promising antiviral activities against COVID-19. A study synthesized novel thiadiazole-based molecules containing 1,2,3-triazole moiety, which demonstrated good docking scores to COVID-19 main protease, an essential enzyme in virus propagation. This suggests the potential of these derivatives in COVID-19 treatment strategies (Rashdan et al., 2021).
Anticancer Agents
Thiazolyl(hydrazonoethyl)thiazoles have been synthesized and evaluated for their anti-breast cancer activities. Microwave-assisted one-pot synthesis resulted in compounds with promising activities against MCF-7 tumor cells, highlighting their potential as anticancer agents. The study emphasizes the role of thiazole derivatives in developing new treatments for breast cancer (Mahmoud et al., 2021).
Molecular Aggregation
The study of molecular aggregation in derivatives of thiazol, such as 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, revealed that these compounds exhibit different aggregation behaviors in various solvents. The aggregation is associated with significant changes in fluorescence lifetimes and circular dichroism spectra, indicating their potential in advanced material science applications (Matwijczuk et al., 2016).
Propriétés
IUPAC Name |
(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-4(8)6-3-9-5(2)7-6/h3-4,8H,1-2H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSHMDVBFQODIU-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[2-methyl-6-(1-piperidyl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1489994.png)


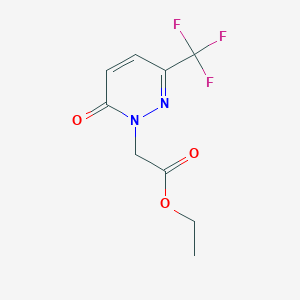
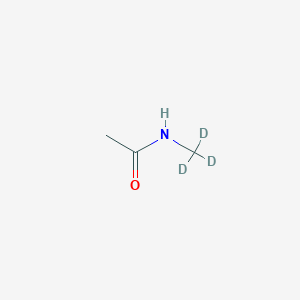
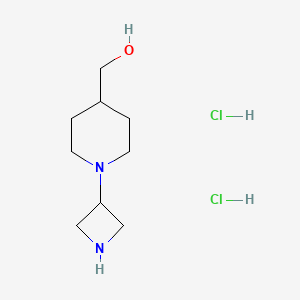

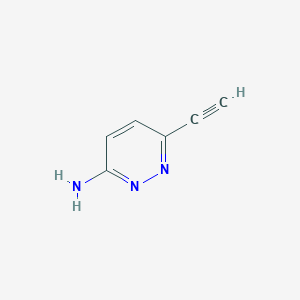
![2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1490009.png)
